molecular formula C27H26N2O4S B609372 MX69 CAS No. 1005264-47-0

MX69

Cat. No.: B609372
CAS No.: 1005264-47-0
M. Wt: 474.6 g/mol
InChI Key: XCBONKHCCRJMNW-UHFFFAOYSA-N
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Description

MX69 is a chemical compound known for its role as an inhibitor of the proteins MDM2 and XIAP. These proteins are involved in the regulation of apoptosis, making this compound a significant compound in cancer research. By inhibiting these proteins, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MX69 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is typically stored as a powder at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: MX69 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

MX69 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a tool compound to study the inhibition of MDM2 and XIAP, providing insights into the mechanisms of apoptosis.

    Biology: The compound is used in cell biology to investigate the pathways involved in cell death and survival.

    Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.

    Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs

Mechanism of Action

MX69 exerts its effects by inhibiting the proteins MDM2 and XIAP. MDM2 is a negative regulator of the tumor suppressor protein p53, while XIAP is an inhibitor of apoptosis proteins. By inhibiting MDM2, this compound leads to the stabilization and activation of p53, which promotes apoptosis. Similarly, inhibition of XIAP by this compound results in the activation of caspases, which are crucial for the execution of apoptosis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its dual inhibition of both MDM2 and XIAP, making it a potent inducer of apoptosis in cancer cells. This dual targeting sets it apart from other compounds that typically inhibit only one of these proteins .

Biological Activity

MX69 is a small molecule inhibitor that has garnered attention in cancer research due to its dual inhibitory effects on MDM2 (Murine Double Minute 2) and XIAP (X-linked Inhibitor of Apoptosis Protein). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound primarily functions by targeting the MDM2 protein, which is known for its role in regulating the p53 tumor suppressor. The compound induces the degradation of MDM2 through a self-ubiquitination process, significantly reducing its half-life in cancer cells. Research indicates that this compound treatment decreases MDM2 levels to less than 30 minutes compared to over 90 minutes in untreated cells, suggesting a potent mechanism for promoting p53 activity .

Additionally, this compound inhibits XIAP, which is crucial for preventing apoptosis in cancer cells. The inhibition of XIAP is shown to be dependent on MDM2, as silencing MDM2 negates the effects of this compound on XIAP levels. This dual inhibition leads to enhanced apoptosis in various cancer cell lines, particularly those resistant to conventional therapies .

Effects on Cancer Cell Lines

The biological activity of this compound has been extensively studied across different cancer cell lines. Below is a summary of findings related to its effects:

Cell Line Concentration (μM) Apoptosis Induction (%) MDM2 Degradation XIAP Inhibition
MM1.R3036.03YesYes
8226R55060.4YesYes
SK-N-SH10Not specifiedYesYes
3T3-L1 (adipocytes)10N/AN/AYes

Case Study: Multiple Myeloma

A significant study focused on multiple myeloma (MM) cells demonstrated that this compound not only inhibited cell growth but also induced apoptosis through both p53-dependent and independent pathways. The study found that treatment with this compound led to a dose-dependent increase in apoptotic markers such as cleaved PARP and Caspase-3 in MM1.R and 8226R5 cells, indicating effective induction of programmed cell death .

Impact on Adipogenesis

Another intriguing aspect of this compound's biological activity is its effect on adipogenesis. A study reported that this compound decreased the size of adipocytes and inhibited the differentiation of preadipocytes (3T3-L1). This finding suggests potential applications beyond oncology, possibly in metabolic disorders where adipose tissue regulation is crucial .

Properties

IUPAC Name

4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-16-6-11-20(14-17(16)2)29-34(32,33)21-12-13-25-24(15-21)22-4-3-5-23(22)26(28-25)18-7-9-19(10-8-18)27(30)31/h3-4,6-15,22-23,26,28-29H,5H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBONKHCCRJMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005264-47-0
Record name MX-69
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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